molecular formula C12H23N3O B14883402 1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one

1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B14883402
M. Wt: 225.33 g/mol
InChI Key: YUSTXVBDEOUCEU-UHFFFAOYSA-N
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Description

1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with an isopropyl group at the first position and a piperidinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable diketone or ketoester, followed by cyclization with piperidine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(piperidin-4-yl)pyrimidin-2(1H)-one: Similar structure but lacks the tetrahydro modification.

    1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-4(1H)-one: Similar structure but with a different substitution pattern.

Uniqueness

1-isopropyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both isopropyl and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-piperidin-4-yl-3-propan-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C12H23N3O/c1-10(2)14-8-3-9-15(12(14)16)11-4-6-13-7-5-11/h10-11,13H,3-9H2,1-2H3

InChI Key

YUSTXVBDEOUCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN(C1=O)C2CCNCC2

Origin of Product

United States

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